molecular formula C11H15NO B008672 (S)-1-Benzylpyrrolidin-3-ol CAS No. 101385-90-4

(S)-1-Benzylpyrrolidin-3-ol

Cat. No.: B008672
CAS No.: 101385-90-4
M. Wt: 177.24 g/mol
InChI Key: YQMXOIAIYXXXEE-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Benzylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-1-Benzyl-3-pyrrolidinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-1-benzylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMXOIAIYXXXEE-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101385-90-4
Record name (3S)-1-(Phenylmethyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101385-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

The culture of the recombinant Escherichia coli HB101(pNTDRG1) as obtained in Example 8 was subjected to ultrasonic cell disruption using SONIFIRE 250 (product of BRANSON). To 20 ml of this cell disruption fluid, there were added 2 g of glucose, 1 mg of NAD and 1 g of N-benzyl-3-pyrrolidinone. This reaction mixture was stirred at 30° C. for 18 hours under a nitrogen atmosphere while adjusting the pH to 6.5 by adding 5 M hydrochloric acid and sodium hydroxide solution. After completion of the reaction, 2 ml of 5 M sodium hydroxide solution was added, and this reaction mixture was extracted with toluene. The solvent was then removed from the extract by an evaporator, and the extract was analyzed. Then, N-benzyl-3-pyrrolidinol was obtained in 96% yield. The N-benzyl-3-pyrrolidinol formed on that occasion was the R form with an optical purity of 99.9% ee.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

It has been found that alkane-degrading microorganisms are excellent biocatalysts for the hydroxylation of N-benzylpyrrolidine to optically active N-benzyl-3-hydroxy-pyrrolidine. Examples are bacteria degrading n-alkane containing 4 or more C-atoms. By screening with a microtiter plate, 25 of a set of 70 strains degrading n-hexane, n-octane, n-decane, or n-dodedane, were found to be able to catalyse this hydroxylation (example 5). The enantioselectivity and relative activity of 14 selected alkane-degrading strains are shown in table 3 (example 6). Hydroxylation of N-benzylpyrrolidine with Pseudomonas putida P1 gave (R)-N-benzyl-3-hydroxypyrrolidine in 62% e.e.; hydroxylation of N-benzylpyrrolidine with the isolate HXN-1100 gave (R)-N-benzyl-3-hydroxypyrrolidine in 70% e.e.; surprisingly, hydroxylation of N-benzylpyrrolidine with the isolate HXN-200 gave (S)-N-benzyl-3-hydroxypyrrolidine in 53% e.e. (Pseudomonas putida P1 was isolated with n-octane as carbon source by van Beilen, J., ETH Zurich; the isolates HXN-1100 and HXN-200 were isolated with n-hexane as carbon source by Engesser, K.-H. and Plaggemeier, Th., University of Stuttgart; all these strains are in the strain collection of institute of Biotechnology, ETH Zurich).
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
n-alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
70
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods III

Procedure details

The enantiomeric excess (e.e.) of N-benzyl-3-hydroxy-pyrrolidine was measured by analytical HPLC with a chiral column [Chiracel OB-H (Daicel), 250 mm×4.6 mm; eluent: hexane/isopropanol (98:2); flow rate: 0.5 ml/min; detection wavelength: 210 nm; retention times: min for the (R)-form and 43.5 min for the (S)-form]. N-benzyl-3-hydroxy-pyrrolidine obtained from the hydroxylation of N-benzylpyrrolidine catalysed by Pseudomonas oleovorans GPo1 has 52% e.e. (R).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( R )-form
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( S )-form
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane isopropanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Benzylpyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
(S)-1-Benzylpyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
(S)-1-Benzylpyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
(S)-1-Benzylpyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
(S)-1-Benzylpyrrolidin-3-ol
Reactant of Route 6
Reactant of Route 6
(S)-1-Benzylpyrrolidin-3-ol
Customer
Q & A

Q1: What is the most efficient synthesis route for (S)-1-Benzyl-3-pyrrolidinol according to the research?

A1: The research highlights an improved synthesis route for (S)-1-Benzyl-3-pyrrolidinol starting from L-malic acid and benzylamine. The key improvement is the use of a melting reaction to synthesize the intermediate, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, without any solvent [, ]. This method offers advantages in terms of efficiency and environmental friendliness. Subsequent reduction of the intermediate using sodium borohydride-iodine in tetrahydrofuran yields the target compound [, ].

Q2: What insights into the reduction mechanism of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione were gained through IR spectroscopy?

A2: IR spectroscopy played a crucial role in elucidating the reduction mechanism. The study revealed that borane, generated in situ from sodium borohydride and iodine, interacts with the starting material in two ways: * Conjugation with the carbonyl group: This forms a four-membered ring intermediate. * Conjugation with the nitrogen atom.

Q3: Has (S)-1-Benzyl-3-pyrrolidinol been explored for any specific applications?

A3: While the provided research primarily focuses on the synthesis and characterization of (S)-1-Benzyl-3-pyrrolidinol, one study explores its application in developing a liposomal nanodrug delivery system for Norcantharidin (NCTD) []. The researchers synthesized a novel NCTD derivative by conjugating it with (S)-1-Benzyl-3-pyrrolidinol. This derivative was successfully encapsulated in liposomes, exhibiting high encapsulation efficiency and drug loading []. This approach aimed to improve NCTD's tumor accumulation and reduce its inherent irritation, suggesting potential applications in cancer therapy.

Q4: What spectroscopic data is available for (S)-1-Benzyl-3-pyrrolidinol and the intermediate (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione?

A4: The research provides information on the following spectroscopic data:

  • (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: Characterized using ¹H NMR, IR spectroscopy, and specific rotation measurements [].
  • (S)-1-Benzyl-3-pyrrolidinol: Characterized using IR spectroscopy [].
  • (S)-1-Benzyl-3-pyrrolidinol-borane complex (intermediate): Characterized using IR, ¹H NMR, ¹¹B NMR, and MS spectroscopy [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.